L-serine-d7

Übersicht

Beschreibung

L-serine-d7 is an internal standard for the quantification of L-serine . It is a non-essential amino acid produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .

Synthesis Analysis

L-serine is synthesized from 3-phosphoglycerate in a multistep biosynthesis. The enzymes involved in this process are phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) . The first reaction, catalyzed by PGDH, is strongly shifted towards the reagents, and coupling to the following step by PSAT is required to push the equilibrium towards L-serine formation .Molecular Structure Analysis

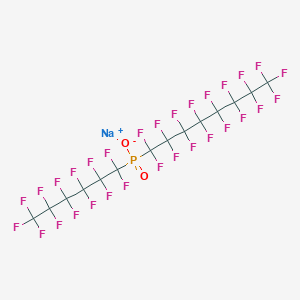

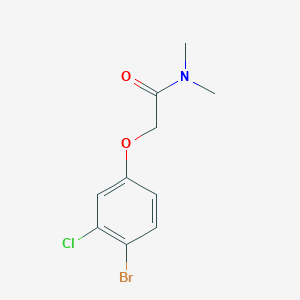

The molecular formula of L-serine-d7 is C3D7NO3 . The InChi Code is InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 .Chemical Reactions Analysis

L-serine is a precursor for the synthesis of the amino acids glycine and cysteine . It also plays a role in the formation of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .Physical And Chemical Properties Analysis

L-serine-d7 is a solid substance . It is soluble in water . The molecular weight is 112.1 .Wissenschaftliche Forschungsanwendungen

Neurological Disease Research

L-serine-d7 is used in the study of neurological diseases due to its role in protein synthesis, cell proliferation, and sphingolipid formation in the central nervous system . It’s particularly relevant in research on Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis, where it acts as a precursor to molecules crucial for neural differentiation and survival .

Neurotransmitter Synthesis

This compound is essential for the synthesis of neurotransmitters. In the brain, L-serine is converted to D-serine, which acts on NMDA receptors, playing a key role in long-term potentiation and synaptic plasticity . L-serine-d7, therefore, serves as a stable isotope-labeled standard to track and quantify these processes.

Metabolic Pathway Analysis

L-serine-d7 is utilized to understand the metabolic pathways in glial cells, specifically astrocytes, where it’s converted to D-serine. This helps in mapping the phosphorylated pathway in the mammalian brain, providing insights into the mechanistic production of L-serine and its impact on glial and neuronal cells .

Drug Development and Therapeutic Potential

The compound’s role in neuroprotection and anti-inflammatory effects makes it a candidate for drug development. L-serine-d7 can be used as an internal standard in mass spectrometry to ensure the accurate quantification of L-serine levels in pharmaceutical preparations .

Clinical Trials and Safety Assessments

In clinical trials investigating the therapeutic effects of L-serine, L-serine-d7 can serve as a control to support the safety of L-serine. It’s used to treat conditions like epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease, among other neurological diseases .

Cell Culture and Developmental Biology

L-serine is a precursor of glycine and D-serine, both of which are important for cell culture and developmental biology studies. L-serine-d7 provides a stable isotope-labeled version of L-serine that can be used to trace its incorporation into cells and tissues, aiding in the study of cell proliferation and development .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-DTZHYFPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)[O-])(C([2H])([2H])O[2H])[N+]([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)